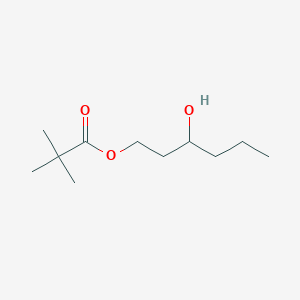
3-Hydroxyhexyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyhexyl 2,2-dimethylpropanoate is a chemical compound with the molecular formula C11H22O3 and a molecular weight of 202.294 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyhexyl 2,2-dimethylpropanoate typically involves the esterification of 3-hydroxyhexanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Hydroxyhexyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxohexyl 2,2-dimethylpropanoate or 3-carboxyhexyl 2,2-dimethylpropanoate.
Reduction: Formation of 3-hydroxyhexanol or hexyl 2,2-dimethylpropanoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-Hydroxyhexyl 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a psychoactive substance.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3-Hydroxyhexyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, leading to changes in neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate the activity of dopamine and serotonin receptors.
類似化合物との比較
Similar Compounds
3-Hydroxy-2,2-dimethylpropanoate: A structurally similar compound with a hydroxyl group and a dimethylpropanoate moiety.
3-Hydroxyhexanol: Shares the hydroxyl group and hexyl chain but lacks the ester functionality.
2,2-Dimethylpropanoic acid: Contains the dimethylpropanoate moiety but lacks the hydroxyl and hexyl groups.
Uniqueness
3-Hydroxyhexyl 2,2-dimethylpropanoate is unique due to its combination of a hydroxyl group, a hexyl chain, and a dimethylpropanoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
3-hydroxyhexyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-5-6-9(12)7-8-14-10(13)11(2,3)4/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSLAYNROQKKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCOC(=O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
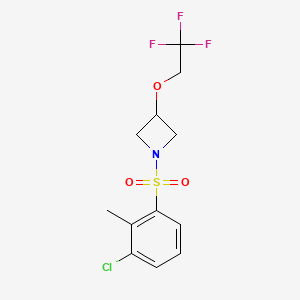
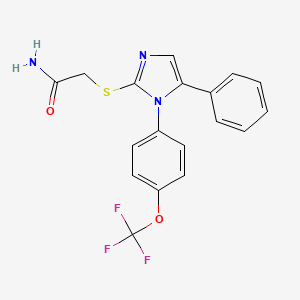
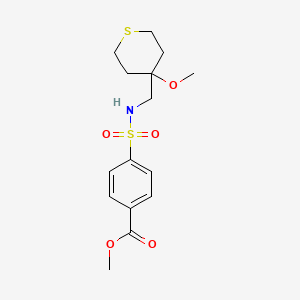
![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)
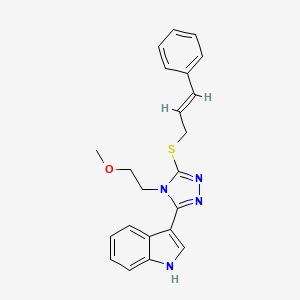
![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B2419196.png)
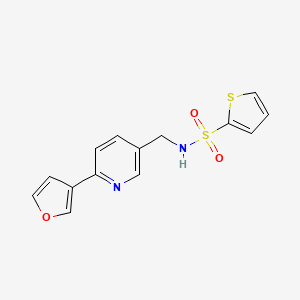
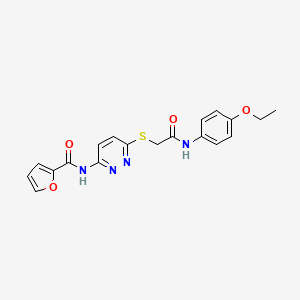
![tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2419202.png)
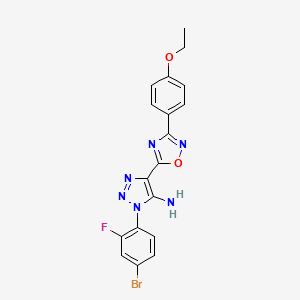
![N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2419205.png)
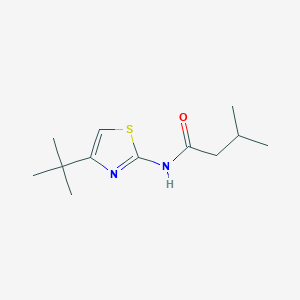
![methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2419207.png)
